molecular formula C12H14O3 B15324921 Methyl (E)-3-(3-ethoxyphenyl)acrylate

Methyl (E)-3-(3-ethoxyphenyl)acrylate

Cat. No.: B15324921
M. Wt: 206.24 g/mol
InChI Key: YZVUYSJADICFMC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-3-(3-ethoxyphenyl)acrylate is an organic compound belonging to the class of acrylates It is characterized by the presence of an ethoxy group attached to the phenyl ring and a methyl ester group attached to the acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (E)-3-(3-ethoxyphenyl)acrylate can be synthesized through the esterification of (E)-3-(3-ethoxyphenyl)acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the acrylate moiety can lead to the formation of saturated esters.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

    Oxidation: 3-(3-ethoxyphenyl)acrylic acid or 3-(3-ethoxyphenyl)acetone.

    Reduction: Methyl 3-(3-ethoxyphenyl)propanoate.

    Substitution: Various substituted phenyl acrylates depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-3-(3-ethoxyphenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of polymers and copolymers with specific properties.

Mechanism of Action

The mechanism of action of methyl (E)-3-(3-ethoxyphenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The acrylate moiety is particularly reactive due to the presence of the electron-withdrawing ester group, which makes the β-carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.

Comparison with Similar Compounds

  • Methyl (E)-3-(4-ethoxyphenyl)acrylate
  • Methyl (E)-3-(2-ethoxyphenyl)acrylate
  • Ethyl (E)-3-(3-ethoxyphenyl)acrylate

Comparison: Methyl (E)-3-(3-ethoxyphenyl)acrylate is unique due to the position of the ethoxy group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. For example, the meta position of the ethoxy group can affect the electronic properties of the phenyl ring, making it more or less reactive towards certain reagents compared to its ortho or para counterparts.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl (E)-3-(3-ethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-3-15-11-6-4-5-10(9-11)7-8-12(13)14-2/h4-9H,3H2,1-2H3/b8-7+

InChI Key

YZVUYSJADICFMC-BQYQJAHWSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/C(=O)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.